![molecular formula C21H26N4O3S B2510954 N-(环己基甲基)-1-{4-[(甲基磺酰基)氨基]苯甲酰}哌啶-3-甲酰胺 CAS No. 1113104-90-7](/img/structure/B2510954.png)

N-(环己基甲基)-1-{4-[(甲基磺酰基)氨基]苯甲酰}哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

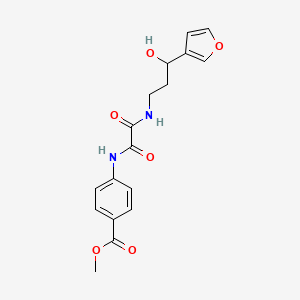

“N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” is a complex organic compound. It contains a carboxamide moiety, which is a key functional group in organic chemistry due to its widespread occurrence in peptide and non-peptide natural products, therapeutic small molecules, and new polymeric materials .

Synthesis Analysis

The synthesis of amides like this compound can be achieved via the direct condensation of carboxylic acids and amines in the presence of TiCl4 . The amidation reaction can be performed in pyridine at 85 °C with a wide range of substrates, providing the corresponding amide products in moderate to excellent yields and high purity .Molecular Structure Analysis

The molecular structure of this compound includes a carboxamide group, which is an amide of a carboxylic acid, having the structure RC(=O)NR2 . It also contains a cyclohexylmethyl group attached to the nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the direct condensation of carboxylic acids and amines, which is an attractive method due to its low environmental impact . Protodeboronation of alkyl boronic esters is another reaction that could be involved in the synthesis of this compound .科学研究应用

Sure! Let’s dive into the scientific research applications of the two compounds . I’ll provide detailed sections for each field of application.

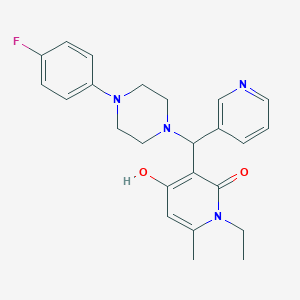

3-[2-(Diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide

Anticancer Research: This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that derivatives of thieno[3,2-d]pyrimidine can act as kinase inhibitors, which are crucial in regulating cell division and survival .

Antiviral Applications: Research has explored the antiviral properties of thieno[3,2-d]pyrimidine derivatives. These compounds have been tested against various viral strains, showing promise in inhibiting viral replication by targeting viral enzymes .

Anti-inflammatory Agents: The compound’s structure allows it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines .

Neuroprotective Effects: Studies have suggested that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neurons from oxidative stress has been a focus of research .

Antioxidant Properties: The compound has been investigated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .

Antibacterial Activity: Research has shown that thieno[3,2-d]pyrimidine derivatives can exhibit antibacterial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth .

N-(Cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

Pain Management: This compound has been studied for its potential in pain management. Its structure allows it to interact with pain receptors, providing analgesic effects. It has been tested in models of chronic and acute pain .

Anti-inflammatory Applications: Similar to the first compound, this one has also been explored for its anti-inflammatory properties. It can inhibit the activity of enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases.

Antidepressant Effects: Research has indicated that this compound may have antidepressant properties. It can modulate neurotransmitter levels in the brain, which is crucial in managing depression and anxiety disorders.

Anticonvulsant Activity: The compound has shown potential in treating epilepsy and other seizure disorders. Its ability to stabilize neuronal activity and prevent excessive firing of neurons has been a key area of research.

Antitumor Research: Studies have explored the antitumor effects of this compound. It can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for cancer therapy.

Antimicrobial Properties: This compound has been tested for its antimicrobial activity. It has shown effectiveness against a range of microbial pathogens, including bacteria and fungi.

[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] [Source 6] [Source 7] : [Source 8] : [Source 9] : [Source 10] : [Source 11] : [Source 12]

未来方向

The future directions for this compound could involve further exploration of its potential applications, particularly given the importance of carboxamide moieties in pharmaceutical compounds . Additionally, the development of more efficient and environmentally friendly methods for the synthesis of such compounds could be a focus of future research .

作用机制

Thieno[3,2-d]pyrimidines

, such as “3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide”, represent an important class of chemical compounds with diverse biological activities . They are often synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .

Piperidine derivatives

, like “N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide”, are known to exhibit a wide variety of biological activities . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

属性

IUPAC Name |

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-4-24(5-2)21-23-16-11-13-29-19(16)20(27)25(21)12-10-18(26)22-14-15-8-6-7-9-17(15)28-3/h6-9,11,13H,4-5,10,12,14H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCVHFHVPRWPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=CC=C3OC)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)

![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)

![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![5-Ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2510889.png)

![6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2510892.png)